molecular formula C18H27ClN2O4 B3941620 Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride

Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride

Cat. No.: B3941620
M. Wt: 370.9 g/mol
InChI Key: CGJYGVKDSRCSGK-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, an ethyl ester group, and a methoxyaniline moiety.

Preparation Methods

The synthesis of Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride involves several steps. One common method includes the reaction of piperidine derivatives with ethyl esters and methoxyaniline under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.ClH/c1-3-24-18(22)14-7-6-11-20(13-14)12-10-17(21)19-15-8-4-5-9-16(15)23-2;/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3,(H,19,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJYGVKDSRCSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC=C2OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride

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